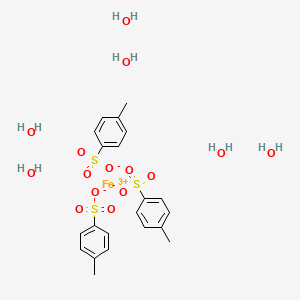

Iron(III) p-toluenesulfonate hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(3+);4-methylbenzenesulfonate;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H8O3S.Fe.6H2O/c3*1-6-2-4-7(5-3-6)11(8,9)10;;;;;;;/h3*2-5H,1H3,(H,8,9,10);;6*1H2/q;;;+3;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACZRMXNSYHQMG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33FeO15S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312619-41-3 | |

| Record name | Iron(III) p-toluenesulfonate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) p-toluenesulfonate hexahydrate [Fe(OTs)₃·6H₂O] is a versatile and efficient coordination compound that has garnered significant attention in both academic research and industrial applications. Characterized by a central iron atom in the +3 oxidation state coordinated to three p-toluenesulfonate ligands and six water molecules, this compound serves as a powerful Lewis acid catalyst and a potent oxidizing agent.[1] Its utility spans a wide range of chemical transformations, from facilitating the synthesis of complex organic molecules to enabling the production of advanced conductive polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its mechanistic role in organic synthesis and materials science. Detailed experimental protocols and safety considerations are also presented to equip researchers and professionals with the practical knowledge required for its effective and safe utilization.

Introduction: The Emergence of a Versatile Reagent

This compound, a coordination compound with the iron atom in a +3 oxidation state, is emerging as a catalyst and reagent of significant interest.[1] Its appeal lies in a combination of factors including its low cost, relatively low toxicity, and ease of handling compared to other Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂).[2] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility in various organic solvents, while the hexahydrate form influences its reactivity and thermal properties.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in both research and development settings.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. This section outlines its key characteristics, summarized in the table below for clarity.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₃₃FeO₁₅S₃ | |

| Molecular Weight | 677.52 g/mol | |

| CAS Number | 312619-41-3 | |

| Appearance | Orange to brown powder/solid | [3] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water (559 g/L at 20°C), ethanol, and methanol. | [3][4] |

| Synonyms | Ferric p-toluenesulfonate, Iron(III) 4-methylbenzenesulfonate, Iron tosylate | [3] |

The reddish-brown color of the solid is characteristic of the presence of the iron(III) ion.[1] Its high solubility in polar solvents is attributed to the hydrophilic nature of the hexahydrate form.[1] It is important to note that the water molecules can be released under certain conditions, which may influence the compound's reactivity.[1]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of an iron(III) salt with p-toluenesulfonic acid. The choice of starting material and reaction conditions can influence the purity and yield of the final product. Below are two common methods for its preparation.

Method 1: From Ferric Hydroxide

This method involves the initial precipitation of ferric hydroxide followed by its reaction with p-toluenesulfonic acid. This approach is advantageous as it often results in a high-purity product with minimal environmental impact.[5]

Experimental Protocol:

-

Preparation of Ferric Hydroxide:

-

Prepare an aqueous solution of ammonium ferric sulfate.

-

Separately, prepare an aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the ammonium ferric sulfate solution with constant stirring until the pH of the reaction mixture reaches 7.0-9.0, resulting in the precipitation of iron(III) hydroxide.[5]

-

-

Washing and Drying:

-

Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove any soluble impurities.

-

Collect the precipitate by filtration and allow it to air dry until a colloidal paste containing a small amount of water is formed.[5]

-

-

Reaction with p-Toluenesulfonic Acid:

-

React the semi-dried iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid in an aqueous solution.

-

The reaction mixture is stirred until the iron(III) hydroxide is completely dissolved, forming an iron(III) p-toluenesulfonate solution.[5]

-

-

Isolation and Purification:

-

Filter the resulting solution to remove any unreacted starting materials.

-

Concentrate the filtrate under reduced pressure until it becomes viscous.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals by filtration, crush them, and dry them under vacuum to obtain the final product.[5]

-

Causality of Experimental Choices: The use of freshly precipitated, hydrated ferric hydroxide ensures high reactivity towards the p-toluenesulfonic acid, leading to a more complete reaction and higher yield. The controlled pH during precipitation is crucial to avoid the formation of complex iron hydroxo species.

Method 2: From Ferric Nitrate (Clean Synthesis)

This method utilizes ferric nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas, resulting in a cleaner synthesis with fewer ionic impurities.[2]

Experimental Protocol:

-

Reaction Mixture Preparation:

-

Prepare a mixed solution of ferric nitrate and an aqueous solution of p-toluenesulfonic acid.

-

-

Reduction of Nitrate:

-

Isolation and Dehydration:

-

After the evolution of nitrogen gas ceases, filter the resulting iron(III) p-toluenesulfonate solution.

-

Dehydrate the solution under reduced pressure, followed by deep dewatering under vacuum drying to obtain the solid product.[2]

-

-

Final Product Formulation:

-

The solid can be dissolved in absolute ethanol or butanol to obtain a high-purity solution for specific applications.[2]

-

Causality of Experimental Choices: The use of hydrazine hydrate as a reducing agent is advantageous as its oxidation product is nitrogen gas, which is non-polluting and easily removed from the reaction system.[2] This "clean" approach avoids the introduction of additional ions that would require subsequent removal.

Applications in Organic Synthesis: A Powerful Lewis Acid Catalyst

This compound is a highly effective Lewis acid catalyst, promoting a variety of organic transformations.[6] Its catalytic activity stems from the ability of the Fe(III) center to accept electron pairs, thereby activating substrates for nucleophilic attack.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, a class of compounds with significant pharmaceutical applications.[7] Iron(III) p-toluenesulfonate has proven to be an excellent catalyst for this reaction due to its low cost, low toxicity, and ease of handling.[2]

Proposed Catalytic Mechanism:

While the precise role of the iron catalyst is multifaceted, a plausible mechanism involves the following key steps:

-

Activation of the Aldehyde: The Lewis acidic Fe(III) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

-

Formation of an Acyliminium Ion Intermediate: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the catalyst, leads to the formation of a crucial acyliminium ion intermediate.

-

Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the electrophilic acyliminium ion.

-

Cyclization and Tautomerization: The final step involves an intramolecular cyclization through the attack of the remaining amino group of the urea onto the ketone carbonyl, followed by dehydration and tautomerization to yield the stable dihydropyrimidinone product.

Experimental Protocol for the Biginelli Reaction:

-

A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (5 mol%) in a suitable solvent (e.g., acetonitrile or ethanol) is refluxed for the appropriate time.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is then purified by recrystallization or column chromatography to afford the desired dihydropyrimidinone.

Acylation of Alcohols, Phenols, and Aldehydes

Iron(III) p-toluenesulfonate is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[8] It can also be used for the synthesis of benzoate esters, albeit with a higher catalyst loading.[2] Furthermore, aldehydes can be converted to their corresponding 1,1-diesters (acylals) using this catalyst.[2]

Causality of Catalytic Activity: The Lewis acidic nature of the iron(III) center is again key. It coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, phenol, or aldehyde. This catalytic approach is often preferred over using p-toluenesulfonic acid (p-TsOH) directly, as the latter is highly toxic.[2]

Applications in Materials Science: An Oxidant for Conductive Polymers

Beyond its catalytic role in organic synthesis, this compound is widely used as an oxidizing agent in the synthesis of conducting polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT).[9]

Synthesis of PEDOT

PEDOT is a conductive polymer with numerous applications in electronics, including antistatic coatings, solid electrolytic capacitors, and organic light-emitting diodes (OLEDs).[3] The synthesis of PEDOT often involves the oxidative polymerization of the 3,4-ethylenedioxythiophene (EDOT) monomer, and Iron(III) p-toluenesulfonate is a commonly employed oxidant for this process.[3][6]

Mechanism of Oxidative Polymerization:

-

Oxidation of the Monomer: The Fe(III) ions oxidize the EDOT monomer to a radical cation.

-

Dimerization and Propagation: These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations, leading to the propagation of the polymer chain.

-

Doping: The p-toluenesulfonate anions act as dopants, balancing the positive charge on the polymer backbone and contributing to the overall conductivity of the material.

Experimental Protocol for Vapor Phase Polymerization of PEDOT:

-

A solution of this compound in a suitable solvent (e.g., isopropanol) is deposited onto a substrate.[6]

-

The substrate is then exposed to the vapor of the EDOT monomer in a reaction chamber.

-

The polymerization occurs at the interface between the oxidant layer and the monomer vapor, resulting in the formation of a thin, conductive PEDOT film.[4]

Other Applications in Materials Science

The utility of this compound extends to the synthesis of other advanced materials:

-

Precursor for Electrocatalysts: It can be used as a precursor for the synthesis of iron, nitrogen, and sulfur co-doped carbon materials, which exhibit excellent electrocatalytic activity for the oxygen reduction reaction.[9]

-

Synthesis of Poly(thiophene phenylenes) (PThP): It acts as an oxidant in the synthesis of these polymers, which are of interest for their optoelectronic properties.[9]

-

Synthesis of Manganese Dioxide Nanoparticles: It is used as an oxidizing agent in the preparation of manganese dioxide nanoparticles, which can be used as modifiers for conducting polymers.[9]

-

Development of Conductive Biomaterials: It has been employed to polymerize EDOT within a biomass-based starch template to create conductive porous composites for applications in electronics and biotechnology.[5]

Safety, Handling, and Toxicological Profile

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation.[4]

-

Skin Irritation: May cause skin irritation upon prolonged contact.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[3]

-

Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Toxicological Information:

While specific toxicological data for this compound is limited, general information on iron(III) salts is relevant. Iron salts can be toxic if ingested in large quantities, leading to gastrointestinal distress and, in severe cases, systemic toxicity.[10] The acute oral toxicity (LD50) for a similar, though not identical, iron(III) p-toluenesulfonate has been reported as 2.35 mg/kg in rats, indicating significant toxicity.[11] However, in the context of drug development, organometallic iron compounds are being investigated for various therapeutic applications, with the understanding that their toxicity and safety profiles require thorough evaluation.[12] It is crucial for researchers in the pharmaceutical field to conduct comprehensive safety assessments of any new compound.

Conclusion: A Versatile Tool for Modern Chemistry

This compound has established itself as a valuable and versatile reagent in the fields of organic synthesis and materials science. Its efficacy as a Lewis acid catalyst, coupled with its role as a potent oxidizing agent, provides chemists with a powerful tool for a wide array of applications. The compound's relatively low cost, ease of handling, and lower toxicity compared to many traditional reagents make it an attractive option from both an economic and an environmental perspective. As research continues to uncover new applications and refine existing methodologies, the importance of this compound in both academic and industrial settings is poised to grow, further solidifying its place as a cornerstone of modern chemical innovation.

References

- 1. CAS 312619-41-3: this compound [cymitquimica.com]

- 2. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. acswebcontent.acs.org [acswebcontent.acs.org]

- 9. This compound | 312619-41-3 [chemicalbook.com]

- 10. tsijournals.com [tsijournals.com]

- 11. watson-int.com [watson-int.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Iron(III) p-Toluenesulfonate Hexahydrate: A Comprehensive Technical Guide for the Modern Researcher

Foreword: Beyond the Reagent Bottle—A Catalyst for Innovation

In the landscape of synthetic chemistry, the choice of a catalyst is a pivotal decision that dictates the efficiency, elegance, and environmental impact of a reaction. Iron(III) p-toluenesulfonate hexahydrate (CAS 312619-41-3) has emerged as a compelling option for researchers and drug development professionals, offering a blend of potent Lewis acidity, operational simplicity, and a favorable environmental profile. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how this versatile reagent can be effectively integrated into your workflows. We will explore its core chemical attributes, delve into the mechanistic underpinnings of its catalytic and oxidative power, and provide actionable, field-tested protocols to empower your research and development endeavors.

Core Compound Characteristics

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application. This compound is a coordination compound where the central iron atom, in its +3 oxidation state, is coordinated with p-toluenesulfonate ligands and six water molecules.[1] This hydrated structure contributes to its solubility in polar solvents.[1]

| Property | Value | Source |

| CAS Number | 312619-41-3 | [2][3] |

| Molecular Formula | C21H33FeO15S3 | [2] |

| Molecular Weight | 677.5 g/mol | [2] |

| Appearance | Orange to brown powder | [4] |

| Purity | Typically ≥98% | [3][5] |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | [1][5] |

| Melting Point | >300 °C | [5] |

The Heart of the Matter: Lewis Acidity and Oxidative Potential

The utility of this compound stems from two key electronic features of the central iron(III) ion: its strong Lewis acidity and its ability to act as an oxidizing agent.

As a Lewis Acid Catalyst: The Fe(III) center, with its high positive charge and vacant orbitals, readily accepts electron pairs.[6] This makes it an effective catalyst for a wide array of reactions that proceed through electrophilic activation. Unlike many traditional Lewis acids such as aluminum chloride, this iron catalyst is less corrosive, more tolerant to moisture, and easier to handle, aligning with the principles of green chemistry.[7]

As an Oxidizing Agent: The Fe(III) ion can be reduced to Fe(II), enabling it to act as an effective single-electron oxidant. This property is harnessed in oxidative polymerization reactions, most notably in the synthesis of conducting polymers.

Applications in Synthetic Chemistry: Mechanisms and Methodologies

This compound has proven its mettle in a variety of synthetic transformations. Here, we explore some of the most impactful applications, elucidating the reaction mechanisms and providing exemplary protocols.

Electrophilic Aromatic Substitution: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. This compound serves as an efficient Lewis acid catalyst for this transformation.

Mechanism of Catalysis:

The reaction is initiated by the coordination of the Lewis acidic Fe(III) center to the carbonyl oxygen of the acylating agent (e.g., an acyl chloride or anhydride). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion. The electron-rich aromatic ring then attacks the acylium ion in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and regenerate the catalyst.

References

- 1. "Iron (III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-" by Ram Mohan, Jacob Starcevich et al. [digitalcommons.iwu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate: Properties, Applications, and Protocols for the Modern Researcher

This guide provides an in-depth analysis of iron(III) p-toluenesulfonate hexahydrate, a versatile and powerful reagent in modern chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causal mechanisms behind its efficacy, offering field-proven insights into its application as both a potent Lewis acid catalyst and a strategic oxidant. We will delve into its core properties, key applications in synthesis, and provide validated experimental protocols to ensure reproducible and scalable results.

Section 1: Core Physicochemical Properties and Identification

This compound is a coordination compound where a central iron atom, in its +3 oxidation state, is coordinated with three p-toluenesulfonate (tosylate) ligands and further associated with six water molecules of hydration.[1] This structure is fundamental to its chemical behavior, influencing its solubility, stability, and reactivity.

The presence of the hydrophilic hexahydrate shell renders the compound soluble in polar solvents, most notably water, ethanol, and methanol.[1][2] This is a significant practical advantage over other Lewis acids that may require strictly anhydrous and non-polar conditions. Visually, the compound typically presents as a reddish-brown or orange-to-brown crystalline powder, with the color originating from the d-d electronic transitions of the high-spin Fe(III) center.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₃FeO₁₅S₃ | [3][4] |

| Descriptive Formula | (CH₃C₆H₄SO₃)₃Fe·6H₂O | [5] |

| Molecular Weight | 677.52 g/mol | [4][5] |

| CAS Number | 312619-41-3 | [3][4][5][6] |

| Appearance | Reddish-brown / Orange to brown solid powder | [1][2] |

| Common Synonyms | Ferric p-toluenesulfonate hexahydrate, Iron(3+) tris(4-methylbenzenesulfonate) hexahydrate | [1][3] |

Section 2: The Scientific Rationale: A Dual-Action Reagent

The utility of this compound stems from two primary chemical functions: its strong Lewis acidity and its controlled oxidizing potential. Understanding the principles behind these functions is critical for its effective application.

The Power of Lewis Acidity in Catalysis

As a Lewis acid, the compound's ferric (Fe³⁺) center acts as an electron-pair acceptor.[7] This ability is the cornerstone of its catalytic activity in a vast range of organic reactions. Unlike highly reactive and often hazardous Lewis acids like aluminum chloride, iron(III) tosylate is significantly less corrosive, easier to handle, and presents lower toxicity.[8][9] Its effectiveness is rooted in its capacity to activate substrates by withdrawing electron density, thereby facilitating nucleophilic attack. This mechanism is crucial for reactions that build complex carbon skeletons, a frequent necessity in the synthesis of active pharmaceutical ingredients (APIs).[10]

Key reactions catalyzed by iron(III) p-toluenesulfonate include:

-

Friedel-Crafts Acylations and Alkylations: Essential for C-C bond formation on aromatic rings.[10][11]

-

Acylation of Alcohols and Phenols: Efficiently forms esters, often with high yields under mild conditions.[9]

-

Synthesis of Homoallyl Ethers: Catalyzes the reaction between acetals or aldehydes and allyltrimethylsilane.[8][12]

-

Deprotection Reactions: Mildly and selectively cleaves common protecting groups like acetals and silyl ethers.[8][9]

A Strategic Oxidant in Materials Science

Beyond catalysis, this compound serves as an effective oxidant, particularly in the synthesis of conductive polymers.[13] In the oxidative polymerization of monomers like 3,4-ethylenedioxythiophene (EDOT), the Fe(III) center is reduced to Fe(II) as it initiates the polymerization process.[14] The tosylate counter-ion is concurrently incorporated into the polymer backbone as a dopant, which is essential for achieving high electrical conductivity in the final material (e.g., PEDOT:Tos).[14] This dual role as both initiator and dopant source makes it a highly efficient reagent for developing advanced materials used in electronics and electrocatalysis.[2][13]

Section 3: Mechanistic Insights: The Catalytic Cycle in Action

To fully appreciate the catalytic prowess of iron(III) p-toluenesulfonate, we can visualize its role in a representative reaction: the synthesis of a homoallyl ether from an acetal and allyltrimethylsilane. The causality of the workflow is dictated by the Lewis acidic nature of the iron center.

Caption: Catalytic cycle for homoallyl ether synthesis.

Causality Explained:

-

Coordination: The reaction initiates with the coordination of an oxygen atom from the acetal substrate to the electron-deficient Fe(III) center of the catalyst. This is the key activation step.

-

Activation & Cleavage: By withdrawing electron density, the iron catalyst weakens a C-O bond in the acetal, leading to its cleavage and the formation of a highly reactive oxocarbenium ion electrophile.

-

Nucleophilic Attack: The electron-rich allyl group from allyltrimethylsilane attacks the electrophilic carbon of the oxocarbenium ion, forming the crucial C-C bond of the final product.

-

Regeneration: The product is released, regenerating the Fe(OTs)₃ catalyst, which can then enter another cycle. This catalytic turnover is what makes the process highly efficient and atom-economical.

Section 4: Validated Experimental Protocols

The trustworthiness of a reagent is confirmed through robust and reproducible protocols. The following methodologies are based on established literature and provide a reliable framework for laboratory application.

Protocol: Catalytic Synthesis of Homoallyl Ethers[9][13]

This protocol details the one-pot conversion of an aldehyde to a homoallyl ether, demonstrating the catalytic efficiency of this compound.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Alkoxysilane (e.g., methoxytrimethylsilane)

-

Allyltrimethylsilane

-

This compound (Fe(OTs)₃·6H₂O)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the aldehyde (1.0 mmol), alkoxysilane (1.2 mmol), and anhydrous dichloromethane (5 mL).

-

Add this compound (0.05 mmol, 5 mol%). The catalyst is chosen for its mildness, which prevents unwanted side reactions.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the in situ formation of the corresponding acetal.

-

Add allyltrimethylsilane (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield the pure homoallyl ether.

Workflow: Oxidative Polymerization of EDOT on a Scaffold[15]

This workflow illustrates the use of the reagent as an oxidant for creating a conductive polymer composite, a common task in materials science.

Caption: Workflow for PEDOT synthesis using Fe(OTs)₃·6H₂O.

Procedure:

-

Oxidant Preparation: Prepare a 0.3 M solution of this compound in isopropanol (IPA).

-

Impregnation: Immerse a porous substrate (e.g., a starch cryogel or filter paper) into the oxidant solution.[14] The duration of this soaking step (e.g., 30 minutes to 48 hours) is a critical parameter that controls the amount of oxidant loaded onto the scaffold.[14]

-

Rinsing: Remove the substrate and rinse it thoroughly with pure IPA (typically 5 times) to wash away excess, unbound oxidant from the surface. This step is crucial for preventing uncontrolled polymerization and ensuring a uniform coating.

-

Polymerization: Place the oxidant-loaded substrate into a sealed chamber containing the EDOT monomer, which is introduced in the vapor phase. Polymerization occurs in situ as the monomer comes into contact with the Fe(III) oxidant on the scaffold.

-

Finalization: After the desired polymerization time, remove the now-conductive composite material and allow any residual monomer or solvent to evaporate.

Section 5: Handling, Storage, and Safety

As a professional-grade chemical, this compound requires appropriate handling. It is classified as an irritant (Hazard Code: Xi) and can cause serious eye damage.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[2]

-

Storage: Store in a tightly closed container in a cool, dry place, away from heat and incompatible materials.[2]

Conclusion

This compound stands out as an indispensable tool for the modern scientist. Its unique combination of strong but manageable Lewis acidity, strategic oxidizing capability, and favorable handling characteristics makes it a superior choice for a wide range of applications, from accelerating the synthesis of complex drug candidates to engineering novel conductive materials. By understanding the fundamental principles that govern its reactivity, researchers can fully leverage its potential to drive innovation and achieve their scientific objectives with greater efficiency and precision.

References

- 1. CAS 312619-41-3: this compound [cymitquimica.com]

- 2. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]

- 3. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 312619-41-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 5. scbt.com [scbt.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 13. Iron(III) p-toluenesulfonate technical grade 312619-41-3 [sigmaaldrich.com]

- 14. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Iron(III) p-Toluenesulfonate Hexahydrate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, preparation, and characterization of iron(III) p-toluenesulfonate hexahydrate. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the experimental choices and process controls.

Introduction: The Versatility of this compound

This compound, with the chemical formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O, is a coordination compound of significant interest in both academic research and industrial applications.[1][2] It typically appears as a reddish-brown or orange crystalline powder, soluble in polar solvents such as water and ethanol.[1][3] The compound's utility stems from its role as an efficient Lewis acid catalyst and a mild oxidizing agent.[4][5]

In the realm of organic synthesis, it has proven effective in catalyzing a variety of reactions, including acylations, the synthesis of homoallyl ethers, and multicomponent reactions like the Biginelli reaction.[2][6] Its applications extend to materials science, where it serves as an oxidant in the polymerization of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[7][8] The presence of the p-toluenesulfonate (tosylate) ligands contributes to the compound's stability and solubility, while the hexahydrate form indicates the coordination of six water molecules to the iron center.[1]

This guide will explore various methodologies for the synthesis of this compound, offering detailed protocols and insights into the critical parameters that govern the purity and yield of the final product.

Synthesis Methodologies: A Comparative Overview

The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and considerations. The choice of method often depends on the available starting materials, desired purity, and scale of the synthesis.

Method A: Direct Reaction of Iron(III) Chloride with p-Toluenesulfonic Acid

This method is a straightforward approach that involves the reaction of a common iron(III) salt, ferric chloride, with p-toluenesulfonic acid. The reaction proceeds via a salt metathesis-like reaction where the chloride ions are displaced by the tosylate anions. The evolution of hydrogen chloride gas drives the reaction to completion.

Chemical Principle: The reaction is based on the displacement of the weaker acid (hydrochloric acid) by the stronger acid (p-toluenesulfonic acid) from its salt at elevated temperatures. The removal of HCl gas shifts the equilibrium towards the formation of the iron(III) tosylate.

Experimental Protocol:

-

Combine iron(III) chloride (19.6 mmol) and p-toluenesulfonic acid monohydrate (58.9 mmol) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under vacuum in a water bath maintained at 160°C for 1 hour. The evolution of HCl gas should be observed.

-

After the reaction is complete, cool the flask to room temperature.

-

Wash the resulting orange solid with diethyl ether (30 mL) to remove any unreacted p-toluenesulfonic acid.

-

Dry the product under vacuum to obtain anhydrous iron(III) p-toluenesulfonate.

-

For the hexahydrate form, the anhydrous product can be recrystallized from water.

Table 1: Reagents and Conditions for Method A

| Reagent | Molar Ratio | Key Parameters |

| Iron(III) Chloride (FeCl₃) | 1 | Anhydrous FeCl₃ is preferred. |

| p-Toluenesulfonic Acid Monohydrate | 3 | |

| Temperature | 160°C | |

| Reaction Time | 1 hour | |

| Purification | Diethyl ether wash |

Discussion: This method is relatively simple and utilizes readily available starting materials. However, the high reaction temperature and the evolution of corrosive HCl gas require appropriate safety precautions and equipment. The anhydrous product is initially formed, which can then be hydrated.

Workflow for Method A:

Caption: Synthesis of Iron(III) p-Toluenesulfonate from FeCl₃.

Method B: Synthesis from Iron(III) Nitrate

This "clean" synthetic route utilizes iron(III) nitrate as the iron source and involves the reduction of the nitrate ions to nitrogen gas.[9] This method avoids the generation of corrosive gaseous byproducts.

Chemical Principle: In an acidic solution of p-toluenesulfonic acid, hydrazine hydrate is used to reduce the nitrate ions from the iron(III) nitrate starting material. The nitrate is converted to nitrogen gas, which is non-toxic and can be safely vented. The iron(III) ions then combine with the tosylate anions.

Experimental Protocol:

-

Prepare a mixture of iron(III) nitrate and an aqueous solution of p-toluenesulfonic acid in a molar ratio of approximately 1:2.7 to 1:2.9.[9]

-

Heat the mixture to 60-80°C with stirring.[9]

-

Slowly add hydrazine hydrate to the heated mixture. The molar ratio of iron nitrate to hydrazine hydrate should be between 1:2.0 and 1:3.6.[9]

-

Continue heating and stirring until the evolution of nitrogen gas ceases.[9]

-

Filter the resulting iron(III) p-toluenesulfonate solution.[9]

-

Dehydrate the solution by vacuum distillation, followed by vacuum drying to obtain the solid product.[9]

-

For higher purity, the solid can be recrystallized from absolute ethanol or butanol.[9]

Table 2: Reagents and Conditions for Method B

| Reagent | Molar Ratio | Key Parameters |

| Iron(III) Nitrate | 1 | High purity iron source. |

| p-Toluenesulfonic Acid | 2.7 - 2.9 | |

| Hydrazine Hydrate | 2.0 - 3.6 | Reducing agent. |

| Temperature | 60-80°C | |

| Purification | Recrystallization from ethanol or butanol. |

Discussion: This method is advantageous due to its environmentally friendly nature, as the only gaseous byproduct is nitrogen.[9] The process is straightforward, but the use of hydrazine hydrate requires caution due to its toxicity and reactivity.

Workflow for Method B:

Caption: Synthesis of Iron(III) p-Toluenesulfonate from Iron(III) Nitrate.

Method C: Synthesis via an Iron(III) Hydroxide Intermediate

This method involves the precipitation of iron(III) hydroxide, which is then reacted with p-toluenesulfonic acid. This approach is useful for starting with various iron salts and ensures the removal of counter-ions from the initial iron source.

Chemical Principle: An iron(III) salt, such as ammonium ferric sulfate, is treated with a base (e.g., sodium hydroxide) to precipitate iron(III) hydroxide. The precipitate is then thoroughly washed to remove any soluble impurities. The purified iron(III) hydroxide is subsequently neutralized with p-toluenesulfonic acid to form the desired product.

Experimental Protocol:

-

Prepare a solution of an iron(III) salt (e.g., ammonium ferric sulfate) and a solution of sodium hydroxide.

-

Add the sodium hydroxide solution to the iron(III) salt solution with stirring until the pH of the reaction mixture is between 7.0 and 9.0, resulting in the precipitation of iron(III) hydroxide.

-

Wash the iron(III) hydroxide precipitate thoroughly with deionized water to remove residual salts.

-

Collect the precipitate and partially dry it to a colloidal consistency.

-

React the moist iron(III) hydroxide with a stoichiometric amount of p-toluenesulfonic acid to form a solution of iron(III) p-toluenesulfonate.

-

Filter the solution and concentrate it under reduced pressure until it becomes viscous.

-

Cool the concentrated solution to induce crystallization.

-

Collect the crystals, crush them, and dry them to obtain the final product.

Table 3: Reagents and Conditions for Method C

| Reagent | Role | Key Parameters |

| Iron(III) Salt (e.g., Ammonium Ferric Sulfate) | Iron Source | |

| Sodium Hydroxide | Precipitating Agent | pH control (7.0-9.0). |

| p-Toluenesulfonic Acid | Acid for Neutralization | Stoichiometric amount. |

| Purification | Thorough washing of the intermediate. |

Discussion: This method is advantageous for achieving high purity, as the intermediate iron(III) hydroxide can be extensively washed to remove impurities. However, it is a multi-step process that can be more time-consuming than the direct methods.

Workflow for Method C:

Caption: Synthesis via an Iron(III) Hydroxide Intermediate.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of the synthesized compound. The theoretical percentages of carbon, hydrogen, and sulfur for C₂₁H₃₃FeO₁₅S₃ (the molecular formula of the hexahydrate) are calculated to be:

Table 4: Theoretical Elemental Composition

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 21 | 252.231 | 37.23% |

| Hydrogen (H) | 1.008 | 33 | 33.264 | 4.91% |

| Iron (Fe) | 55.845 | 1 | 55.845 | 8.24% |

| Oxygen (O) | 15.999 | 15 | 239.985 | 35.42% |

| Sulfur (S) | 32.065 | 3 | 96.195 | 14.20% |

| Total | 677.52 | 100% |

Experimentally obtained values should be within ±0.4% of the theoretical values to confirm the purity of the compound.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the water of hydration.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (from the methyl group).

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

-

S=O Stretching (Sulfonate): Strong absorption bands in the region of 1120-1220 cm⁻¹ (asymmetric) and 1030-1060 cm⁻¹ (symmetric).

-

S-O Stretching (Sulfonate): Absorption in the region of 960-1000 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The analysis of this compound by ¹H NMR is complicated by the paramagnetic nature of the high-spin Fe(III) center. The unpaired electrons on the iron atom cause significant line broadening and large chemical shift ranges, making the spectrum difficult to interpret compared to diamagnetic compounds.[1][4][10]

While a simple, well-resolved spectrum is not expected, paramagnetic NMR can still provide valuable structural information. The signals are typically spread over a wide chemical shift range, and specialized techniques may be required for assignment.[7][10] The observation of broadened signals for the aromatic and methyl protons of the tosylate ligand would be consistent with the presence of the paramagnetic iron center.

Safety and Handling

This compound is an irritant, particularly to the eyes.[1][11] Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.[1]

Conclusion

The synthesis of this compound can be accomplished through several reliable methods, each with its own merits. The choice of a particular synthetic route will depend on the specific requirements of the researcher or organization, including purity needs, scale, and available resources. Careful characterization is crucial to ensure the quality of the final product, with elemental analysis and FTIR spectroscopy being key analytical tools. Due to its paramagnetic nature, ¹H NMR spectroscopy presents challenges but can still offer structural insights. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently prepare and handle this versatile and valuable compound for their applications in catalysis, materials science, and drug development.

References

- 1. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 312619-41-3: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-NMR spectroscopic studies of paramagnetic superstructured iron(III) porphyrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. instanano.com [instanano.com]

- 9. web.vu.lt [web.vu.lt]

- 10. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnetic Properties of Solids [hyperphysics.phy-astr.gsu.edu]

A Comprehensive Safety and Handling Guide for Iron(III) p-toluenesulfonate hexahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for Iron(III) p-toluenesulfonate hexahydrate. As a versatile Lewis acid catalyst and oxidizing agent used in organic synthesis and the production of conductive polymers like PEDOT, a thorough understanding of its properties is crucial for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide causal explanations and field-proven insights for its safe application.

Chemical Identity and Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This compound is a coordination compound where iron is in its +3 oxidation state, coordinated with p-toluenesulfonate ligands and six water molecules.[3] This hydrated form influences its physical state, solubility, and handling characteristics.

| Property | Data | Source(s) |

| IUPAC Name | iron(3+);tris(4-methylbenzenesulfonate);hexahydrate | [4] |

| Synonyms | Ferric p-toluenesulfonate hexahydrate, Iron(III) 4-methylbenzenesulfonate hexahydrate | [3][5] |

| CAS Number | 312619-41-3 | [4][6][7] |

| Molecular Formula | (C₇H₇O₃S)₃Fe·6(H₂O) | [6][7] |

| Molecular Weight | 677.52 g/mol | [4][6][7] |

| Appearance | Orange to brown solid powder | [5][8] |

| Melting Point | > 300 °C (> 572 °F) | [6] |

| Solubility | Soluble in water (559 g/L at 20 °C), ethanol, methanol, and n-butanol.[5][6][8] |

The high melting point indicates strong thermal stability, while its solubility in common polar solvents is a key attribute for its use in various reaction environments.[6][8] The hexahydrate form suggests the material may be hygroscopic, making proper storage essential to maintain its integrity.[3]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), this compound is primarily classified as a serious eye irritant.[6] Understanding the nature of this hazard is critical for implementing appropriate controls.

-

GHS Classification: Eye Irritation (Category 2A).[6] Some classifications may elevate this to Serious Eye Damage (Category 1).[4][9]

-

Hazard Statement (H-phrase): H319 - Causes serious eye irritation.[6][10]

-

Primary Routes of Exposure: Eye contact, skin contact, inhalation, ingestion.[6]

Expert Analysis of Health Effects:

-

Ocular Hazard: The primary risk associated with this compound is severe eye irritation.[6] Direct contact with the solid powder or concentrated solutions can lead to redness, pain, and potentially severe eye damage.[6] This is due to the abrasive nature of the fine powder and the chemical properties of the salt. The causality stems from mechanical irritation and chemical interaction with the ocular tissues.

-

Dermal Hazard: While not its primary classification, skin contact may result in inflammation, characterized by itching, scaling, reddening, or blistering.[6][11] Prolonged or repeated exposure should be avoided.[5][11]

-

Inhalation Hazard: Inhaling the dust can cause irritation of the lungs and respiratory system.[6][11] The risk is highest when handling the fine powder, underscoring the need for engineering controls to minimize dust generation.[6]

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is the most effective strategy for mitigating exposure risks. This is often visualized through the "Hierarchy of Controls."

Caption: Hierarchy of Controls adapted for handling this compound.

Detailed PPE and Control Protocols:

-

Engineering Controls: Always handle the solid material in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to keep airborne concentrations low.[6][8] Facilities must be equipped with an eyewash station and a safety shower.[6][11]

-

Eye and Face Protection: Given the H319 classification, chemical splash-resistant safety goggles with side protection are mandatory.[6] A face shield should be considered when handling larger quantities or if there is a significant splash risk.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[6][11] Contaminated clothing should be removed immediately and washed before reuse.[6]

-

Respiratory Protection: If engineering controls are insufficient to control dust, a NIOSH-certified respirator appropriate for particulates should be used based on a formal hazard assessment.[6]

Standard Operating Procedures for Safe Handling and Storage

Adherence to validated protocols is essential for minimizing risk during routine laboratory operations.

Protocol: Weighing and Preparing an Aqueous Solution

| Step | Action | Rationale |

| 1 | Preparation | Don appropriate PPE (safety goggles, gloves, lab coat). Ensure the chemical fume hood is operational and the work area is clear. |

| 2 | Weighing | Transport the sealed container to a ventilated balance enclosure or fume hood. Weigh the desired amount of powder into a suitable container. Minimize dust generation by handling the material gently.[6] |

| 3 | Dissolution | Slowly add the powder to the solvent (e.g., water) while stirring. Avoid splashing. The dissolution may be exothermic; use appropriate glassware (e.g., borosilicate). |

| 4 | Post-Handling | Tightly close the source container.[5][6] Decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water after handling.[6] |

Conditions for Safe Storage:

-

Container: Store in the original, tightly-closed container to prevent moisture absorption and contamination.[5][6][11]

-

Environment: Keep in a cool, dry, and well-ventilated area.[5][6][11] This prevents degradation and reduces vapor pressure of any potential contaminants.

-

Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[6][11] Keep away from sources of ignition.[5][6]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly reduce the severity of an injury. All personnel must be trained on these procedures.

Caption: First-aid decision workflow for exposure to this compound.

-

Accidental Release/Spill:

-

Evacuate non-essential personnel. Ensure adequate ventilation.

-

Wear full PPE, including respiratory protection if necessary.[11][12]

-

Prevent the spill from entering drains or waterways.[6]

-

Carefully sweep up or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6][11]

-

Wash the spill site after material pickup is complete.[11]

-

-

Fire-Fighting Measures:

-

The material is not flammable or combustible.[10]

-

Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide, dry chemical, or foam.[6][10][11]

-

Critical Hazard: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, sulfur oxides, and iron oxides.[6][11] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11]

-

Toxicological and Environmental Profile

-

Acute Toxicity: The oral LD50 in rats is reported as 2,350 mg/kg.[6] This value suggests moderate acute toxicity if ingested.

-

Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.[6]

-

Ecological Information: There is limited data available on the environmental impact of this compound.[11] As a standard precautionary measure, do not let the product enter drains, other waterways, or soil to prevent unknown ecological effects.[6][12]

Disposal Considerations

Disposal of this compound and its containers must be handled by a licensed professional waste disposal service.[11] All disposal practices must comply with federal, state, and local environmental regulations.[11] Never dispose of this chemical down the drain.

References

- 1. This compound | 312619-41-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 312619-41-3: this compound [cymitquimica.com]

- 4. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]

- 6. aksci.com [aksci.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. nanofab.utah.edu [nanofab.utah.edu]

- 11. watson-int.com [watson-int.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 312619-41-3 Name: this compound [xixisys.com]

Iron(III) p-toluenesulfonate hexahydrate physical and chemical properties

An In-Depth Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate

Introduction: Unveiling a Versatile Reagent

This compound, often abbreviated as Fe(OTs)₃·6H₂O, is a coordination compound that has garnered significant attention in modern chemical synthesis and materials science. It consists of a central iron atom in the +3 oxidation state, coordinated with three p-toluenesulfonate (tosylate) ligands and associated with six water molecules of hydration.[1] While seemingly a simple iron salt, its unique combination of strong Lewis acidity, oxidative potential, and solubility in various solvents makes it an exceptionally versatile and powerful tool for researchers. This guide provides an in-depth exploration of its core physical and chemical properties, offering field-proven insights into its applications, reaction mechanisms, and handling protocols for professionals in research and drug development.

Section 1: Core Molecular and Physical Properties

The utility of any chemical reagent is fundamentally governed by its physical characteristics. These properties dictate its solubility, stability, and how it can be effectively handled and integrated into experimental setups.

Molecular Structure and Identity

This compound is an organometallic compound where the ferric ion (Fe³⁺) is ionically bonded to three tosylate anions.[1] The six water molecules are incorporated into the crystal structure, contributing to its stability and solubility in polar media.[1]

References

Navigating the Synthesis of Conductive Polymers and Organic Transformations: A Technical Guide to Iron(III) p-Toluenesulfonate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Versatile Reagent

Iron(III) p-toluenesulfonate hexahydrate is a coordination complex that has garnered significant attention in both materials science and synthetic organic chemistry.[1][2] This reddish-brown solid is recognized for its efficacy as a potent oxidizing agent and a mild Lewis acid catalyst.[3][4] Its utility is particularly pronounced in the synthesis of conductive polymers and in facilitating a range of organic transformations crucial for pharmaceutical development.[5] This guide provides an in-depth exploration of its chemical identity, properties, and key applications, offering field-proven insights and detailed methodologies for its practical implementation.

Unveiling the Identity: Synonyms and Chemical Profile

To ensure clarity and accurate identification in research and procurement, it is essential to be familiar with the various synonyms for this compound.

| Systematic Name | Common Synonyms | Acronyms/Trade Names |

| This compound | Ferric p-toluenesulfonate hexahydrate | Fe(OTs)₃·6H₂O |

| Iron(III) 4-methylbenzenesulfonate hexahydrate | Iron(III) tosylate hexahydrate | |

| Iron(3+) tris(4-methylbenzenesulfonate) hexahydrate[6] | Ferric tosylate | |

| p-Toluenesulfonic acid, iron(3+) salt, hexahydrate | ITX[2] |

Chemical Identifiers:

-

CAS Registry Number: 312619-41-3[6]

-

Molecular Formula: C₂₁H₃₃FeO₁₅S₃[6]

-

Molecular Weight: 677.52 g/mol [7]

Physicochemical Properties: A Foundation for Application

The compound's physical and chemical characteristics dictate its handling, storage, and suitability for various applications.

| Property | Value | Reference |

| Appearance | Orange to brown powder/crystals | [2] |

| Melting Point | > 300 °C | [8] |

| Solubility | Soluble in water (559 g/L at 20 °C), ethanol, methanol, and n-butyl alcohol. | [2][8] |

| Stability | Stable under normal temperatures and pressures. Store in a cool, dry place in a tightly sealed container away from heat and flame. | [2][9] |

Core Applications: A Dual-Threat Reagent

This compound's prominence stems from its dual functionality as a superior oxidant for polymerization and a versatile Lewis acid catalyst.

Oxidative Polymerization of Conductive Polymers

A primary application lies in the synthesis of conductive polymers, most notably poly(3,4-ethylenedioxythiophene) (PEDOT) and polythiophenes.[10][11] The iron(III) center serves as the oxidizing agent, initiating the polymerization of the monomer. The p-toluenesulfonate anion then acts as the dopant, or counter-ion, which is crucial for achieving high electrical conductivity in the resulting polymer.[10][12]

The use of Iron(III) p-toluenesulfonate offers distinct advantages over other oxidants like iron(III) chloride. The tosylate anion is less corrosive and its presence can lead to a more controlled polymerization rate, resulting in PEDOT films with longer conjugated chains, smoother microstructures, and improved conductivity.[10][13]

This method is widely employed for creating thin, uniform, and highly conductive PEDOT films.[10][14]

Step 1: Substrate Preparation and Oxidant Deposition

-

Clean the desired substrate (e.g., glass, silicon wafer) meticulously using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Prepare a solution of this compound in a suitable solvent, such as isopropanol or butanol. The concentration will influence the final film thickness.[14][15]

-

Deposit the oxidant solution onto the cleaned substrate using a technique like spin-coating to ensure a uniform layer.[14]

Step 2: Polymerization in a Vapor Environment

-

Place the oxidant-coated substrate inside a sealed chamber.

-

Introduce the 3,4-ethylenedioxythiophene (EDOT) monomer into the chamber in its vapor phase. This is typically achieved by heating liquid EDOT in a separate container connected to the chamber.

-

The polymerization occurs as the EDOT vapor reacts with the iron(III) oxidant on the substrate surface. The reaction time and temperature (often around 70°C) are critical parameters to control film properties.[16]

Step 3: Post-Polymerization Treatment

-

Remove the substrate from the chamber after the desired polymerization time.

-

Wash the resulting PEDOT film thoroughly with a solvent like ethanol or isopropanol to remove any unreacted monomer, oxidant byproducts, and residual iron salts.[10]

-

Dry the film, typically under a stream of nitrogen or in a vacuum oven.

Lewis Acid Catalysis in Organic Synthesis

This compound serves as an efficient and environmentally benign Lewis acid catalyst for a variety of organic reactions.[3][5] Its low toxicity, low cost, and ease of handling make it an attractive alternative to more corrosive or hazardous catalysts like aluminum chloride or boron trifluoride etherate.[5][17]

Key catalytic applications include:

-

Acylation of Alcohols, Phenols, and Aldehydes: It effectively catalyzes the acetylation of primary and secondary alcohols and phenols.[5]

-

Biginelli Reaction: This compound is a proficient catalyst for the one-pot synthesis of dihydropyrimidinones, which are of interest for their biological activities.[5]

-

Synthesis of Homoallyl Ethers: It facilitates the allylation of acetals to produce homoallyl ethers.[17]

-

Friedel-Crafts Reactions: Its Lewis acidic nature promotes Friedel-Crafts alkylation and acylation reactions, which are fundamental for forming carbon-carbon bonds in aromatic systems.[4]

The catalytic activity is attributed to the Lewis acidic iron(III) center, which can activate carbonyl groups and other functional groups, thereby facilitating nucleophilic attack.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions are imperative when handling this compound.

-

Hazards: It is classified as causing serious eye irritation or damage (H318).[6][8]

-

Precautions:

-

Wash skin thoroughly after handling.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Avoid breathing dust. Use only with adequate ventilation.[2][9]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents.[2][9]

Conclusion

This compound is a versatile and valuable compound for professionals in drug development and materials science. Its efficacy as both an oxidant for synthesizing conductive polymers and a mild Lewis acid catalyst for a range of organic transformations underscores its importance. By understanding its chemical identity, properties, and the detailed protocols for its application, researchers can effectively harness its potential to drive innovation in their respective fields.

References

- 1. CAS 312619-41-3: this compound [cymitquimica.com]

- 2. Iron(III) p-toluenesulfonate - BeiLi Technologies [beilichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 6. This compound | C21H33FeO15S3 | CID 53442765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 对甲苯磺酸铁 六水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. watson-int.com [watson-int.com]

- 10. Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polythiophene - Wikipedia [en.wikipedia.org]

- 12. Synthesis and characterization of p-toluenesulfonate incorporated poly(3,4-ethylenedioxythiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101973913A - Clean synthetic method of high purity iron(III) p-toluenesulfonate - Google Patents [patents.google.com]

- 14. "Effects of this compound oxidant on the gro" by Mohammad Amdad Ali, Hyunho Kim et al. [digitalcommons.memphis.edu]

- 15. Evaluating the Effect of Iron(III) in the Preparation of a Conductive Porous Composite Using a Biomass Waste-Based Starch Template - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Acid Catalysis of Iron(III) p-Toluenesulfonate Hexahydrate

<

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Iron Catalysis in Modern Organic Synthesis

In the landscape of modern organic synthesis, the pursuit of efficient, cost-effective, and environmentally benign catalytic systems is a paramount objective. For decades, catalysis has been dominated by noble metals, which, despite their efficacy, are often hindered by high cost and toxicity. This has spurred a significant shift towards the use of earth-abundant and less toxic metals, with iron emerging as a frontrunner.[1][2][3] Iron's appeal lies in its abundance, low toxicity, and its ability to exist in multiple oxidation states, offering a versatile platform for a wide range of organic transformations.[3]

This guide focuses on a particularly effective and versatile iron-based catalyst: Iron(III) p-toluenesulfonate hexahydrate, Fe(OTs)₃·6H₂O. This commercially available, easy-to-handle solid has garnered significant interest as a potent Lewis acid catalyst.[4][5][6] Its utility spans a broad spectrum of reactions, from classic electrophilic aromatic substitutions to complex multi-component reactions, making it a valuable tool in the arsenal of synthetic chemists.[4][6][7] This document aims to provide a comprehensive understanding of the core mechanistic principles governing the Lewis acidity of Fe(OTs)₃·6H₂O and to showcase its practical applications with detailed, field-proven insights.

The Foundation: Understanding the Lewis Acidity of Iron(III)

At the heart of Fe(OTs)₃·6H₂O's catalytic power is the Lewis acidic nature of the iron(III) cation (Fe³⁺). A Lewis acid is defined as a chemical species that can accept an electron pair from a Lewis base.[8] The Fe³⁺ ion, with its positive charge and electron-deficient nature, is a prime candidate for this role.[8] Its electron configuration, [Ar]3d⁵, leaves vacant d-orbitals that can readily accept lone pairs of electrons from donor molecules.[9][10]

The p-toluenesulfonate (tosylate, OTs) anions and the six water molecules of hydration play crucial roles in modulating the overall properties of the complex. The tosylate groups, being the conjugate base of a strong acid (p-toluenesulfonic acid), are good leaving groups, which can facilitate substrate coordination to the iron center. The coordinated water molecules can also be displaced by substrate molecules, allowing the catalytic cycle to proceed. It is worth noting that aqueous solutions of iron(III) tosylate are acidic, suggesting that the catalyst can also exhibit Brønsted acidity, although the Lewis acidic character of the Fe³⁺ ion is often the primary driver of its catalytic activity.[4]

Mechanism of Action: A Closer Look at Catalytic Activation

The general mechanism of Lewis acid catalysis by Fe(OTs)₃·6H₂O involves the coordination of the iron(III) center to an electron-rich atom (typically oxygen or nitrogen) in the substrate molecule. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

Let's visualize the fundamental activation step:

Caption: General coordination of Fe(OTs)₃·6H₂O to a carbonyl substrate.

This initial coordination event is the cornerstone of the catalyst's function. By withdrawing electron density from the substrate, the iron center enhances the electrophilicity of the molecule, thereby lowering the activation energy for subsequent reaction steps.

Applications in Key Organic Transformations

The versatility of this compound is demonstrated by its successful application in a wide array of important organic reactions.

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds to aromatic rings.[11][12][13] Fe(OTs)₃·6H₂O serves as an effective Lewis acid catalyst in these reactions, offering a milder and often more selective alternative to traditional catalysts like aluminum chloride (AlCl₃).[6][14]

Mechanism of Friedel-Crafts Acylation:

In the acylation of an aromatic ring with an acyl halide, the iron(III) center coordinates to the halogen atom of the acyl halide. This polarization facilitates the departure of the halide and the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution.[12]

Caption: Catalytic cycle of Friedel-Crafts acylation using Fe(OTs)₃.

Acylation of Alcohols, Phenols, and Aldehydes

Fe(OTs)₃·6H₂O is an efficient catalyst for the acetylation of primary and secondary alcohols, phenols, and diols.[4][15][16] This transformation is crucial for the protection of hydroxyl groups in multi-step syntheses. The catalyst has also been shown to be effective in the conversion of aldehydes to the corresponding 1,1-diesters (acylals).[4][15]

Comparative Catalyst Loading for Acylation Reactions:

| Substrate Type | Catalyst Loading (mol%) | Reference |

| 1° and 2° Alcohols, Diols, Phenols | 2.0 | [4][15][16] |

| Benzoate Ester Synthesis | 5.0 | [4][15] |

| Aldehyde to Acylal Conversion | Varies | [4][15] |

Prins Reaction

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne.[17][18] This reaction is a powerful tool for the synthesis of 1,3-diols, allylic alcohols, and substituted tetrahydropyrans, which are common structural motifs in natural products.[19][20] Fe(OTs)₃·6H₂O can effectively catalyze this transformation by activating the carbonyl component towards nucleophilic attack by the alkene.[20]

General Mechanism of the Prins Reaction:

Caption: Key steps in the Fe(OTs)₃-catalyzed Prins reaction.

Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-keto esters under acidic conditions.[21][22][23] Coumarins are an important class of compounds with diverse biological activities. Fe(OTs)₃·6H₂O has been shown to be an effective catalyst for this reaction, promoting both the initial transesterification and the subsequent intramolecular cyclization.[24][25]

Experimental Protocol for a Typical Pechmann Condensation:

-

Reactant Preparation: In a round-bottom flask, combine the phenol (1 mmol), β-keto ester (1.1 mmol), and this compound (5-10 mol%).

-

Solvent and Reaction Conditions: Add a suitable solvent (e.g., toluene or ethanol) and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired coumarin.

Advantages and Practical Considerations

The use of this compound as a Lewis acid catalyst offers several distinct advantages:

-

Cost-Effectiveness and Availability: It is an inexpensive and commercially available reagent.[4][5][15]

-

Ease of Handling and Low Toxicity: As a stable solid, it is easy to handle and possesses relatively low toxicity compared to many other Lewis acids.[4][5][26]

-

Versatility: It is effective in a wide range of organic transformations.[7]

-

Mild Reaction Conditions: Many reactions catalyzed by Fe(OTs)₃·6H₂O can be carried out under mild conditions.[27]

Self-Validating Protocol Design:

When designing experiments with Fe(OTs)₃·6H₂O, it is crucial to incorporate self-validating measures. This includes:

-

Control Reactions: Running the reaction in the absence of the catalyst to confirm its necessity.

-

Catalyst Loading Optimization: Performing a series of experiments with varying catalyst loadings to determine the optimal concentration.

-

Substrate Scope Evaluation: Testing the reaction with a range of substrates to understand its generality and limitations.

-

Spectroscopic Characterization: Thoroughly characterizing the products using techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.

Conclusion and Future Outlook

This compound has established itself as a powerful and versatile Lewis acid catalyst in organic synthesis. Its low cost, low toxicity, and high efficiency make it an attractive alternative to traditional catalysts. The mechanistic understanding of its action, centered on the Lewis acidity of the Fe³⁺ ion, provides a solid foundation for its application in a growing number of organic transformations. As the demand for sustainable and efficient chemical processes continues to grow, the role of iron catalysis, and specifically catalysts like Fe(OTs)₃·6H₂O, is poised to expand significantly, driving innovation in both academic research and industrial applications.[1][28]

References

- 1. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the Use of Iron in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Report: Applications of Iron(III) Compounds as Catalysts in Organic Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Why is FeCl₃ a Lewis acid? - askIITians [askiitians.com]